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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for the
heterocyclic compound 5-Bromo-3-phenylisoxazole. While direct experimental spectra for this
specific molecule are not readily available in the public domain, this document, authored from
the perspective of a Senior Application Scientist, offers a detailed, predictive analysis based on
established spectroscopic principles and data from closely related analogues. This guide is
intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery,
and materials science by providing a foundational understanding of the expected spectroscopic
characteristics of 5-Bromo-3-phenylisoxazole, thereby aiding in its synthesis, identification,
and characterization.

Introduction to 5-Bromo-3-phenylisoxazole: A
Molecule of Interest

5-Bromo-3-phenylisoxazole belongs to the isoxazole class of heterocyclic compounds, which
are prominent scaffolds in medicinal chemistry due to their diverse biological activities. The
presence of a bromine atom and a phenyl group on the isoxazole ring suggests potential for
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further functionalization and modulation of its physicochemical and pharmacological properties.
Accurate structural elucidation through spectroscopic methods is the cornerstone of any
research and development involving this molecule. This guide will delve into the predicted
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-
Bromo-3-phenylisoxazole (CAS No. 3356-92-1).

Predicted Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for 5-Bromo-3-
phenylisoxazole. These predictions are derived from the analysis of its structural features and
comparison with experimentally obtained data for isomeric and substituted analogs.[1]

Table 1: Predicted 'H NMR Spectral Data (500 MHz, CDCIs)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
. H-2', H-6' (ortho-

~7.80-7.75 Multiplet 2H )
protons of phenyl ring)
H-3', H-4', H-5' (meta-

~7.50-7.40 Multiplet 3H and para-protons of
phenyl ring)

. H-4 (isoxazole ring
~6.70 Singlet 1H

proton)

Table 2: Predicted 3C NMR Spectral Data (125 MHz, CDCls)
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Chemical Shift (6, ppm)

Assignment

~163.0 C-3 (isoxazole ring)

~158.0 C-5 (isoxazole ring)

~130.5 C-4' (para-carbon of phenyl ring)
~129.0 C-2', C-6' (ortho-carbons of phenyl ring)
~128.5 C-1' (ipso-carbon of phenyl ring)
~127.0 C-3', C-5' (meta-carbons of phenyl ring)
~95.0 C-4 (isoxazole ring)

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm~?)

Intensity

Assighment

~3100 - 3000

Medium

Aromatic C-H stretch

~1610, 1580, 1480

C=C and C=N stretching

Medium to Strong

(aromatic and isoxazole rings)

~1450 Medium C-H in-plane bending
) Asymmetric C-O-C stretch
~1250 Medium ) ]
(isoxazole ring)
~950 Medium N-O stretch (isoxazole ring)
C-H out-of-plane bending
~800 - 600 Strong

(aromatic), C-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data
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miz Interpretation

[M]*" (Molecular ion peak, characteristic 1:1

223/225

ratio for Bromine isotopes)
144 M - Br]*
116 [C7HaNO]*
105 [CeHsCO]* (Benzoyl cation)
77 [CeHs]* (Phenyl cation)

In-Depth Spectroscopic Analysis and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule.

The predicted *H NMR spectrum of 5-Bromo-3-phenylisoxazole in CDClIs is expected to show
distinct signals for the aromatic protons and the lone proton on the isoxazole ring.

e Aromatic Protons (6 ~7.80 - 7.40 ppm): The five protons of the phenyl group will resonate in
the aromatic region. The ortho-protons (H-2' and H-6") are expected to appear at a slightly
downfield chemical shift (~7.80 - 7.75 ppm) due to the deshielding effect of the isoxazole
ring. The meta- (H-3', H-5") and para- (H-4") protons will likely appear as a complex multiplet
at a slightly upfield position (~7.50 - 7.40 ppm).

¢ Isoxazole Proton (6 ~6.70 ppm): The proton at the C-4 position of the isoxazole ring is
anticipated to appear as a sharp singlet around 6.70 ppm. Its chemical shift is influenced by
the electronegativity of the adjacent oxygen and nitrogen atoms and the anisotropic effect of
the phenyl ring.

The proton-decoupled 3C NMR spectrum will provide insights into the number and electronic
environment of the carbon atoms.

» |soxazole Carbons: The C-3 and C-5 carbons of the isoxazole ring are expected to resonate
at downfield chemical shifts (~163.0 ppm and ~158.0 ppm, respectively) due to their
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attachment to electronegative heteroatoms. The C-4 carbon, bearing a proton, will appear at
a more upfield position (~95.0 ppm).

e Phenyl Carbons: The six carbons of the phenyl ring will resonate in the aromatic region (o
127.0 - 130.5 ppm). The ipso-carbon (C-1"), attached to the isoxazole ring, is expected
around 128.5 ppm. The chemical shifts of the other phenyl carbons will be influenced by the
electron-withdrawing nature of the isoxazole substituent.

Caption: Molecular structure of 5-Bromo-3-phenylisoxazole.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The
predicted IR spectrum of 5-Bromo-3-phenylisoxazole would exhibit characteristic absorption
bands.

e Aromatic C-H Stretching: Weak to medium intensity bands are expected in the 3100-3000
cm~1region, corresponding to the C-H stretching vibrations of the phenyl and isoxazole
rings.

e Ring Stretching (C=C and C=N): A series of medium to strong bands between 1610 cm™1
and 1480 cm~* will be characteristic of the C=C stretching vibrations of the phenyl ring and
the C=N stretching of the isoxazole ring.

e N-O and C-O-C Stretching: The stretching vibrations of the N-O and C-O-C bonds within the
isoxazole ring are expected to appear in the fingerprint region, around 950 cm~* and 1250
cm~1, respectively.

e C-Br Stretching: A strong absorption band in the lower frequency region of the fingerprint
region (around 800-600 cm—1) can be attributed to the C-Br stretching vibration.
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Structure Elucidation

Data Interpretation Verified Slmc!ure)

Click to download full resolution via product page

Caption: Experimental workflow for synthesis and characterization.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural confirmation.

e Molecular lon Peak ([M]*"): Due to the presence of bromine, the molecular ion peak is
expected to appear as a pair of peaks at m/z 223 and 225, with an approximate 1:1 intensity
ratio, corresponding to the two major isotopes of bromine (7°Br and 8!Br).

+ Key Fragmentation Pathways: The fragmentation of 5-Bromo-3-phenylisoxazole is likely to
proceed through several characteristic pathways. Loss of a bromine radical would lead to a
fragment at m/z 144. Cleavage of the isoxazole ring could generate the benzoyl cation at m/z
105 and the phenyl cation at m/z 77.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for 5-Bromo-3-
phenylisoxazole.

NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 5-Bromo-3-phenylisoxazole in approximately 0.7
mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard.

'H NMR Acquisition: Acquire the *H NMR spectrum on a 500 MHz spectrometer. Typical
parameters include a 30° pulse width, a 2-second acquisition time, and a 1-second
relaxation delay.

13C NMR Acquisition: Acquire the proton-decoupled 13C NMR spectrum on the same
instrument. Typical parameters include a 30° pulse width, a 1-second acquisition time, and a
2-second relaxation delay.

Infrared (IR) Spectroscopy

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry
potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for an
Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample
directly on the ATR crystal.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm™1.

Mass Spectrometry (MS)

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after
separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

lonization: Use electron ionization (EI) or a soft ionization technique like electrospray
ionization (ESI).

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Conclusion

This technical guide has provided a detailed predictive analysis of the NMR, IR, and Mass

Spectrometry data for 5-Bromo-3-phenylisoxazole. While based on sound spectroscopic

principles and data from analogous compounds, experimental verification of this data is crucial

for unambiguous structural confirmation. The provided protocols offer a standardized approach
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for researchers to obtain and confirm the spectroscopic characteristics of this promising
heterocyclic compound, thereby facilitating its further investigation in various scientific
disciplines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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